N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine
Description
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine is a sulfonamide-piperazine hybrid compound characterized by a benzoxazole core substituted with a tert-butyl group at position 2 and a chlorine atom at position 4. The sulfonyl group at position 7 bridges the benzoxazole moiety to a piperazine ring. This structural framework is associated with diverse biological activities, including antiproliferative, antibacterial, and enzyme inhibitory properties, as observed in related sulfonyl piperazine derivatives .
Properties
Molecular Formula |
C15H20ClN3O3S |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-tert-butyl-6-chloro-7-piperazin-1-ylsulfonyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H20ClN3O3S/c1-15(2,3)14-18-11-5-4-10(16)13(12(11)22-14)23(20,21)19-8-6-17-7-9-19/h4-5,17H,6-9H2,1-3H3 |
InChI Key |
YIANYBFDPOYNDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, often using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where piperazine is reacted with the sulfonylated benzoxazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of the benzoxazole ring and the sulfonyl group is known to enhance the biological activity of many drugs, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with proteins, affecting their function. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Functional Comparisons
Antiproliferative Activity :
- Tetrazole-piperazine hybrids (7e , 7n ) exhibit superior potency (GI50 ≤0.2 µM) compared to benzhydrylpiperazine derivatives, likely due to the tetrazole fragment enhancing DNA intercalation or topoisomerase II inhibition .
- Sulfonyl piperazines with Topo II inhibitory activity (e.g., 9-series ) induce apoptosis via hydrogen bonding with Asp residues in enzyme active sites .
Antibacterial/Anti-TB Activity :
- Piperazine-linked NHIO analogs (6b , 6d ) show potent antitubercular activity (MIC 0.37–0.5 µg/mL), whereas piperazine substitution in other scaffolds (6e–g ) reduces efficacy, highlighting substituent-dependent effects .
- Hybridization strategies (e.g., rifamycin-ciprofloxacin cores) improve drug-likeness and bioavailability .
Enzyme Inhibition :
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Meta-substituted sulfonamides (e.g., 6f ) often outperform ortho/para analogs in antiproliferative assays .
- Aromatic Azole Additions : Incorporation of tetrazole or morpholinyl rings enhances activity by improving solubility or target binding .
- Piperazine Flexibility: Free amino termini in N,N'-disubstituted piperazines (e.g., 10, 9) achieve subnanomolar affinity for sigma receptors, suggesting utility in CNS-targeted therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
